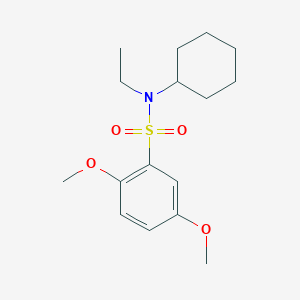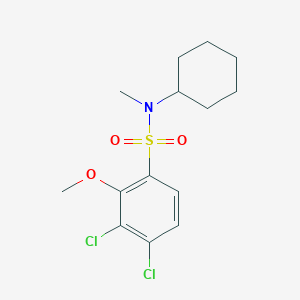![molecular formula C12H14N2O2S B279086 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. PMSF is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism Of Action
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole acts by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its activity. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is particularly effective against trypsin, chymotrypsin, and thrombin, which are all serine proteases.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of tissues, including the liver, pancreas, and brain. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole has also been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also effective at inhibiting the activity of a wide range of serine proteases. However, one limitation of using 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is that it is a relatively non-specific inhibitor, and may also inhibit the activity of other enzymes that contain a serine residue in their active site.
Future Directions
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. One area of research could be to develop more specific inhibitors of serine proteases that do not have the non-specific inhibitory effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole. Another area of research could be to investigate the physiological effects of 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole in more detail, particularly in relation to its effects on blood clotting and other physiological processes. Finally, 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole could be used as a tool in the development of new drugs for the treatment of diseases such as cancer, where the inhibition of proteases is an important therapeutic strategy.
Synthesis Methods
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole can be synthesized by reacting 4-isopropylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from an appropriate solvent.
Scientific Research Applications
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of enzymes such as trypsin, chymotrypsin, and thrombin. 1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole is also used as a protein modification reagent to block the activity of proteases during protein purification and analysis.
properties
Product Name |
1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O2S/c1-10(2)11-3-5-12(6-4-11)17(15,16)14-8-7-13-9-14/h3-10H,1-2H3 |
InChI Key |
ROUJVDYIXNMXFE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



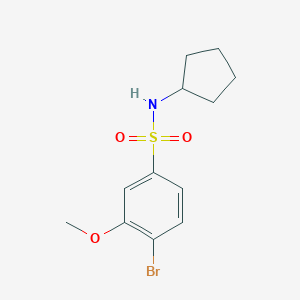
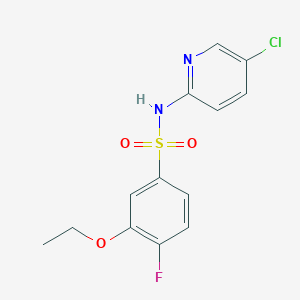
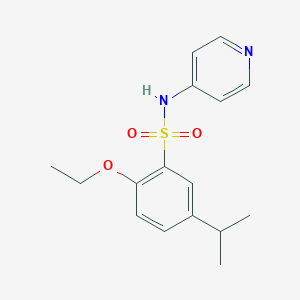
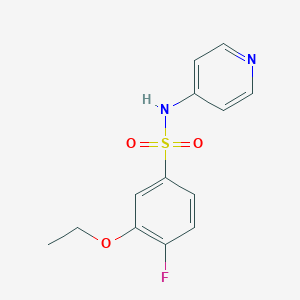
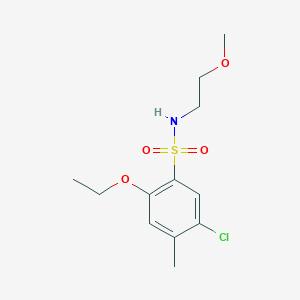
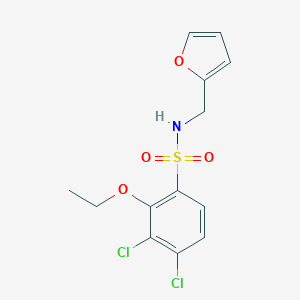
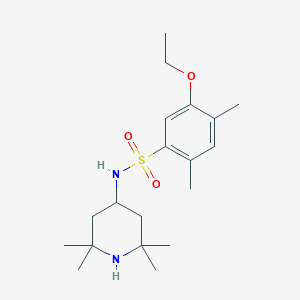
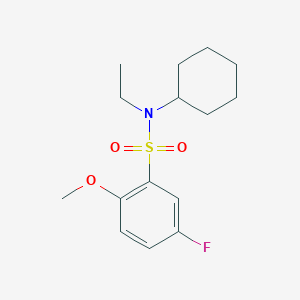
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
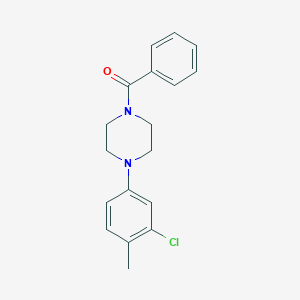
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
